Palmitoyl-DL-carnitine chloride, powder
Description
Contextualization as a Long-Chain Acylcarnitine
Palmitoyl-DL-carnitine chloride is classified as a long-chain acylcarnitine. Acylcarnitines are esters of carnitine and fatty acids, which are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. wikipedia.orgtaylorandfrancis.com The "palmitoyl" group refers to the 16-carbon saturated fatty acid, palmitic acid. The "DL-carnitine" indicates that the compound is a racemic mixture of the D- and L-isomers of carnitine. The L-isomer is the naturally occurring form involved in fatty acid transport. caymanchem.com
The carnitine shuttle system, which facilitates this transport, involves a series of enzymes. nih.gov Palmitic acid is first activated to palmitoyl-CoA in the cytoplasm. wikipedia.org Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, then converts palmitoyl-CoA to palmitoylcarnitine (B157527). wikipedia.orgnih.gov Palmitoylcarnitine is subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). wikipedia.orgnih.gov Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts palmitoylcarnitine back to palmitoyl-CoA, which can then enter the β-oxidation pathway. wikipedia.orgnih.gov
Overview of its Role in Cellular Metabolism
The primary role of palmitoylcarnitine is to serve as a transportable form of palmitic acid, a major source of energy for many tissues, particularly the heart and skeletal muscle. wikipedia.orgnih.gov By facilitating the entry of palmitate into the mitochondria, it plays a crucial role in cellular energy production through fatty acid oxidation (FAO). caymanchem.com The β-oxidation of palmitoyl-CoA generates a significant amount of ATP, making this pathway vital for cellular function. nih.gov
Beyond its role in energy production, research has shown that Palmitoyl-DL-carnitine chloride can influence other metabolic pathways. Studies have indicated that it can impact glucose metabolism and insulin (B600854) sensitivity. chemicalbook.com Furthermore, as an amphiphilic molecule, it can interact with cellular membranes, potentially affecting their properties and the function of membrane-bound proteins. nii.ac.jp
Scope and Research Significance of Palmitoyl-DL-carnitine Chloride
The well-defined role of Palmitoyl-DL-carnitine chloride in fatty acid metabolism makes it an invaluable tool for researchers. It is frequently used in in vitro and in vivo studies to investigate various aspects of cellular and mitochondrial function and dysfunction.
Key Research Applications:
Mitochondrial Function and Bioenergetics: It is used to study the processes of fatty acid oxidation, mitochondrial respiration, and the generation of reactive oxygen species (ROS). nii.ac.jpnih.gov Researchers can use it to probe the effects of fatty acid overload on mitochondrial health.
Mitochondrial Permeability Transition: The compound is employed to investigate the opening of the mitochondrial permeability transition pore (mPTP), a critical event in some forms of cell death. nii.ac.jpresearchgate.net
Cellular Signaling: Palmitoyl-DL-carnitine chloride has been shown to affect intracellular calcium levels and can act as an inhibitor of protein kinase C (PKC). caymanchem.comchemicalbook.comchemicalbook.com
Pathophysiological Modeling: It is used to model conditions associated with altered fatty acid metabolism, such as cardiac lipotoxicity, insulin resistance, and certain aspects of neurodegenerative diseases. chemicalbook.comnii.ac.jpplos.org For instance, elevated levels of palmitoyl-L-carnitine have been linked to tau phosphorylation and mitochondrial dysfunction in neuronal cells, suggesting a role in the pathology of Alzheimer's disease. plos.orgnih.gov
Microbiology: Research has demonstrated its ability to inhibit biofilm formation in bacteria like Pseudomonas aeruginosa and Escherichia coli. chemicalbook.com
Detailed Research Findings
Academic research has utilized Palmitoyl-DL-carnitine chloride to uncover specific cellular and molecular mechanisms.
One area of intensive research is its effect on mitochondrial function. A study on rat ventricular myocytes demonstrated that the concentration of palmitoyl-L-carnitine has distinct effects on the mitochondrial membrane potential (Δψm). nii.ac.jpnih.gov
| Concentration of Palmitoyl-L-carnitine | Effect on Mitochondrial Membrane Potential (Δψm) in Rat Ventricular Myocytes |
| 1 µM | Slight hyperpolarization (increased Δψm) |
| 5 µM | Slight hyperpolarization (increased Δψm) |
| 10 µM | Depolarization (decreased Δψm) |
Data sourced from a study on saponin-treated rat ventricular myocytes. nih.gov
This data suggests that while physiological concentrations of palmitoylcarnitine can enhance mitochondrial metabolism, excessive levels can be detrimental. The same study also found that a high concentration (10 µM) of palmitoyl-L-carnitine could induce the opening of the mPTP and increase the production of reactive oxygen species (ROS). nih.gov
In the context of neurobiology, research has highlighted a link between elevated palmitoyl-L-carnitine and the pathology of Alzheimer's disease. A study using SH-SY5Y neuronal cells showed that treatment with palmitoyl-L-carnitine led to several key pathological changes. plos.orgnih.gov
| Effect of Palmitoyl-L-carnitine Treatment on SH-SY5Y Neuronal Cells |
| Enhanced tau phosphorylation |
| Increased mitochondrial fission |
| Elevated intracellular calcium levels |
Findings from in vitro experiments on SH-SY5Y neuronal cells. plos.orgnih.gov
These findings underscore the potential of Palmitoyl-DL-carnitine chloride as a research tool to investigate the molecular mechanisms underlying neurodegenerative diseases.
Furthermore, Palmitoyl-DL-carnitine chloride has been identified as an inhibitor of biofilm formation. Research has shown that it can impair the development of biofilms in clinically relevant bacteria. chemicalbook.com
Properties
Molecular Formula |
C23H47ClNO4+ |
|---|---|
Molecular Weight |
437.1 g/mol |
IUPAC Name |
(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium;hydrochloride |
InChI |
InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/p+1 |
InChI Key |
GAMKNLFIHBMGQT-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl |
Origin of Product |
United States |
Palmitoyl Dl Carnitine Chloride in Lipid Metabolism and Mitochondrial Bioenergetics
Integration into the Carnitine Palmitoyltransferase (CPT) System
The transport of long-chain fatty acids from the cell's cytoplasm into the mitochondrial matrix is a highly regulated process governed by the carnitine palmitoyltransferase (CPT) system. nih.gov This system is necessary because the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA esters, which are the activated form of fatty acids in the cytoplasm. wikipedia.orgnih.gov Palmitoylcarnitine (B157527) is the key molecule that facilitates this transport, acting as a transiently formed carrier. The CPT system comprises three main components: Carnitine Palmitoyltransferase I (CPT I), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT II). taylorandfrancis.com
Role as Substrate for Carnitine Palmitoyltransferase I (CPT I)
Carnitine Palmitoyltransferase I (CPT I) is an enzyme located on the outer mitochondrial membrane and represents the rate-limiting step in long-chain fatty acid oxidation. nih.govwikipedia.orgnih.gov Its primary function is to catalyze the conversion of a long-chain fatty acyl-CoA, such as palmitoyl-CoA, and free L-carnitine into the corresponding acylcarnitine ester. wikipedia.org Therefore, Palmitoyl-DL-carnitine is the direct product of the reaction catalyzed by CPT I when palmitoyl-CoA is the substrate. wikipedia.orgwikipedia.org This enzymatic conversion is crucial because it transforms the mitochondrially-impermeable palmitoyl-CoA into palmitoylcarnitine, a form that is recognized by the next component of the shuttle, the Carnitine-Acylcarnitine Translocase. wikipedia.orgnih.gov
Involvement in Carnitine Palmitoyltransferase II (CPT II) Activity
Situated on the inner mitochondrial membrane, facing the mitochondrial matrix, is Carnitine Palmitoyltransferase II (CPT II). mdpi.comcolumbia.edu Its role is essentially the reverse of CPT I. After being transported into the matrix, palmitoylcarnitine serves as the direct substrate for CPT II. columbia.edutaylorandfrancis.com The enzyme catalyzes the transfer of the palmitoyl (B13399708) group from carnitine back to a molecule of Coenzyme A (CoA), reforming palmitoyl-CoA within the mitochondrial matrix and releasing a molecule of free carnitine. nih.govcolumbia.edu This regenerated palmitoyl-CoA is then available to enter the β-oxidation pathway to be metabolized for energy production. taylorandfrancis.com Interestingly, research has shown that at concentrations as low as 0.2 mM, Palmitoyl-DL-carnitine can progressively inhibit the activity of CPT II, suggesting a potential feedback regulation mechanism. mdpi.com
Interaction with Carnitine-Acylcarnitine Translocase (CACT)
Carnitine-Acylcarnitine Translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20), is an antiporter protein embedded in the inner mitochondrial membrane. nih.govwikipedia.org The primary function of CACT is to facilitate the transport of acylcarnitines, such as palmitoylcarnitine, from the intermembrane space into the mitochondrial matrix. wikipedia.orgnih.gov This transport is tightly coupled to the export of a free carnitine molecule from the matrix back to the intermembrane space, maintaining the carnitine balance across the membrane. wikipedia.org Therefore, Palmitoyl-DL-carnitine is the specific molecule (ligand) that binds to and is transported by CACT to gain entry into the mitochondrial matrix, where it can then interact with CPT II. wikipedia.orgnih.gov Recent studies have provided evidence that CPT II and CACT may form a functional complex within the inner mitochondrial membrane, which would support the efficient channeling of acylcarnitines directly from the transporter to the enzyme. nih.gov
Table 1: Key Proteins in the Carnitine Shuttle and their Interaction with Palmitoylcarnitine
| Protein | Location | Function Relative to Palmitoyl-DL-carnitine |
| Carnitine Palmitoyltransferase I (CPT I) | Outer Mitochondrial Membrane | Catalyzes the formation of palmitoylcarnitine from palmitoyl-CoA and carnitine. wikipedia.orgwikipedia.org |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports palmitoylcarnitine from the intermembrane space into the mitochondrial matrix. wikipedia.orgnih.gov |
| Carnitine Palmitoyltransferase II (CPT II) | Inner Mitochondrial Membrane | Uses palmitoylcarnitine as a substrate to reform palmitoyl-CoA and carnitine in the matrix. nih.govtaylorandfrancis.com |
Influence on Fatty Acid Oxidation Pathways
Regulation of Long-Chain Fatty Acid Transport into Mitochondria
The transport of long-chain fatty acids into the mitochondria is the major rate-limiting step for their oxidation. nih.gov The conversion of palmitoyl-CoA to palmitoylcarnitine by CPT I is the key regulatory event that commits the fatty acid to the oxidative pathway. wikipedia.orgnih.gov By existing as the transported intermediate, Palmitoyl-DL-carnitine is at the heart of this regulatory system. The entire carnitine shuttle—the synthesis of palmitoylcarnitine by CPT I, its transport by CACT, and its reconversion to palmitoyl-CoA by CPT II—constitutes the mechanism for regulating the entry of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. nih.govnih.gov
Table 2: Research Findings on Palmitoyl-DL-carnitine's Effects
| Finding | System/Enzyme Affected | Observation |
| Enzyme Inhibition | Carnitine Palmitoyltransferase II (CPT II) | Concentrations of 0.2 mM DL-palmitoylcarnitine progressively inhibit CPT II activity in both patient and control samples. mdpi.com |
| Metabolite Production | Palmitoylcarnitine Oxidation | In isolated rat liver mitochondria, carnitine concentrations below 1.25 mM lead to increased acetylcarnitine production during the oxidation of palmitoylcarnitine. nih.gov |
Generation of Acetylcarnitine and Interplay with Coenzyme A Pools
Once palmitoyl-CoA is reformed in the mitochondrial matrix by CPT II, it undergoes β-oxidation, a process that cleaves the 16-carbon chain into eight molecules of acetyl-CoA. taylorandfrancis.com These acetyl-CoA molecules can then enter the citric acid cycle for complete oxidation and ATP production. taylorandfrancis.com The carnitine system, including intermediates like palmitoylcarnitine, plays a crucial role in maintaining the balance between free Coenzyme A (CoA) and acyl-CoA esters within the mitochondria. nih.gov
Modulation of Mitochondrial Functional Parameters
Effects on Oxygen Consumption and Respiration Rates
The influence of palmitoylcarnitine on mitochondrial oxygen consumption and respiration rates is multifaceted and appears to be dependent on the specific cellular context and experimental conditions.
In contrast, research on cardiac muscle fibers has shown that mitochondrial respiration can be influenced by the presence of palmitoyl-carnitine. For instance, in heart fibers from mTOR knockout mice, a model for certain cardiac conditions, mitochondrial respiration with palmitoyl-carnitine as a substrate was reduced by 20.0%. researchgate.net This indicates that the genetic and metabolic background of the cell can determine the respiratory response to palmitoylcarnitine.
Furthermore, in the context of oxidative stress in mouse oocytes, supplementation with carnitines, including palmitoyl-L-carnitine, was found to modulate the intramitochondrial transfer of fatty acids, which had a positive effect on mitochondrial activity, including oocyte respiration. mdpi.com This suggests a protective or restorative role for palmitoylcarnitine on respiration in stressed cells.
Table 1: Effects of Palmitoylcarnitine on Mitochondrial Respiration
| Experimental Model | Substrate/Condition | Observed Effect on Oxygen Consumption/Respiration | Reference |
|---|---|---|---|
| Isolated rat liver mitochondria | Palmitoylcarnitine oxidation (<1.25 mM carnitine) | No change | nih.gov |
| Isolated rat liver mitochondria | Palmitoylcarnitine oxidation (>1.25 mM carnitine) | No change | nih.gov |
| mTOR KO heart fibers | Palmitoyl-carnitine | 20.0% reduction | researchgate.net |
Alterations in Mitochondrial Membrane Potential (Δψ)
The mitochondrial membrane potential (Δψ) is a critical indicator of mitochondrial health and energy-coupling efficiency. Palmitoyl-L-carnitine has been shown to exert a concentration-dependent effect on Δψ in saponin-treated rat ventricular myocytes. nii.ac.jp
At lower concentrations, palmitoyl-L-carnitine can lead to a slight hyperpolarization of the mitochondrial membrane. Specifically, at concentrations of 1 µM and 5 µM, it increased the tetramethylrhodamine, ethyl ester (TMRE) intensity, a measure of membrane potential, to 115.5 ± 5.4% and 110.7 ± 1.6% of the baseline, respectively. nii.ac.jp This suggests that at these concentrations, the compound may accelerate basal mitochondrial metabolism, leading to a slight increase in the proton gradient across the inner mitochondrial membrane. nii.ac.jp
However, at a higher concentration of 10 µM, palmitoyl-L-carnitine induced a significant depolarization of the mitochondrial membrane, with the TMRE intensity dropping to 61.9 ± 12.2% of the baseline. nii.ac.jp This indicates that an excess of palmitoyl-L-carnitine can be detrimental to mitochondrial function, potentially disrupting the integrity of the inner mitochondrial membrane. nii.ac.jp
Table 2: Concentration-Dependent Effects of Palmitoyl-L-carnitine on Mitochondrial Membrane Potential (Δψ) in Rat Ventricular Myocytes
| Concentration of Palmitoyl-L-carnitine | Effect on TMRE Intensity (% of Baseline) | Interpretation | Reference |
|---|---|---|---|
| 1 µM | 115.5 ± 5.4% | Slight hyperpolarization | nii.ac.jp |
| 5 µM | 110.7 ± 1.6% | Slight hyperpolarization | nii.ac.jp |
Cellular and Molecular Mechanisms Mediated by Palmitoyl Dl Carnitine Chloride
Impact on Intracellular Calcium Signaling
Palmitoyl-DL-carnitine chloride is known to alter intracellular calcium (Ca²⁺) signaling, a fundamental process governing numerous cellular functions. chemicalbook.comcaymanchem.com It has been utilized in research to study its effects on Ca²⁺ influx in various in vitro models, including those for prostate cancer. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk
Exogenously applied Palmitoyl-DL-carnitine chloride alters the mobilization of calcium in many cell types. chemicalbook.comcaymanchem.com Studies in cultured neurons from rat dorsal root ganglia indicate that the compound reduces the efficiency of intracellular Ca²⁺ handling. nih.gov This can lead to an enhancement of Ca²⁺-dependent events, such as the inactivation of voltage-activated Ca²⁺ currents. nih.gov The mechanisms behind this alteration may involve Ca²⁺-induced Ca²⁺ release from intracellular stores or a direct interaction of the molecule with these calcium stores. nih.gov
Further research has shown that treatment with palmitoylcarnitine (B157527) can lead to a significant increase in intracellular calcium overload. plos.org It also appears to slow the removal of free Ca²⁺ from the cytoplasm after its entry through voltage-activated channels. nih.gov In endothelial cells, it has been reported to suppress intracellular calcium signal transduction, which inhibits endothelium-dependent relaxation. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com
Table 1: Effects of Palmitoyl-DL-carnitine Chloride on Calcium Signaling
| Cell Type/System | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Rat Dorsal Root Ganglion Neurons | Reduced efficiency of intracellular Ca²⁺ handling; prolonged Ca²⁺-activated Cl⁻ currents. | Ca²⁺-induced Ca²⁺ release from intracellular stores or direct interaction with stores; slower removal of free cytoplasmic Ca²⁺. | nih.gov |
| SH-SY5Y Neuronal Cells | Significant increase in intracellular calcium overload. | Disruption of energy metabolism and mitochondrial function leading to increased cytosolic calcium. | plos.org |
The elevation of intracellular calcium levels induced by palmitoylcarnitine can trigger the activation of various downstream calcium-dependent kinases. In neuronal cells, this calcium overload is linked to the activation of key kinases involved in tau phosphorylation, a process implicated in neurodegenerative diseases. plos.org
Specifically, the increased cytosolic calcium activates calpain, which in turn can cleave the protein p35 into p25. plos.org This conversion leads to the activation of Cyclin-dependent kinase 5 (CDK5). plos.org Furthermore, calcium overload can also activate Glycogen synthase kinase-3 beta (GSK-3β). plos.org Research has demonstrated that inhibiting GSK-3β, CDK5, and calpain significantly reduces the tau phosphorylation induced by palmitoyl-L-carnitine, confirming that these calcium-activated tau kinases are directly involved. plos.org
Table 2: Calcium-Dependent Kinases Activated by Palmitoyl-DL-carnitine Chloride
| Kinase | Activating Mechanism | Downstream Effect | Reference |
|---|---|---|---|
| Calpain | Activated by increased intracellular Ca²⁺ overload. | Cleaves p35 to p25, leading to CDK5 activation. | plos.org |
| CDK5 | Activated by p25 (the product of Calpain-mediated cleavage of p35). | Contributes to tau phosphorylation. | plos.org |
Function as a Protein Kinase C (PKC) Inhibitor
Palmitoyl-DL-carnitine chloride is widely recognized and utilized in research as a specific inhibitor of Protein Kinase C (PKC). sigmaaldrich.comchemicalbook.comrndsystems.comabcam.comsigmaaldrich.com This inhibition is a key aspect of its broad range of biological activities. rndsystems.com
Palmitoylcarnitine demonstrates a notable potency in its inhibition of PKC-mediated processes. For instance, in human promyelocytic leukemia (HL-60) cells, it inhibited phorbol ester-induced cell adhesion and morphological changes with a median inhibitory concentration (IC₅₀) of 1 µM. nih.gov However, its mechanism of inhibition appears to be distinct from that of phorbol esters, as it does not inhibit the binding of [³H]TPA (a phorbol ester) to cell extracts, suggesting it does not compete for the same binding site. nih.gov
The interaction with PKC is complex. Studies on PKCβII show that palmitoylcarnitine decreases its autophosphorylation and diminishes the formation of the complex between PKCβII and its receptor, RACK1. nih.gov The binding to PKCβII is believed to occur through hydrophobic interactions. nih.gov Evidence suggests a possible interaction with the V5 domain of PKC, leading to a conformational change that affects the phorbol ester-binding C1 region, rather than a direct interaction with the C2 domain. nih.gov Interestingly, while it inhibits PKC, another inhibitor, H-7, did not replicate palmitoylcarnitine's effect on epidermal growth factor (EGF) binding, suggesting its regulatory actions can be independent of general PKC inhibition. nih.gov
The inhibition of PKC by Palmitoyl-DL-carnitine chloride has significant consequences for various cellular functions. It has been shown to inhibit TPA-induced cell adhesion and morphological changes associated with differentiation in HL-60 leukemia cells. nih.gov In neuroblastoma cells, it is known to promote differentiation. nih.gov
By interfering with the PKC signaling pathway, palmitoylcarnitine can reverse the effects of phorbol esters, which are potent PKC activators. For example, it can reverse the phorbol ester-induced increase in the amount of PKCβII in the cell membrane. nih.gov The role of palmitoylcarnitine as a PKC inhibitor has also been leveraged in therapeutic strategies. For instance, it has been incorporated into nanoliposomes to provide a cationic surface charge for targeting tumor neovasculature and to augment the anticancer potency of chemotherapeutic agents, as PKC is involved in angiogenesis. nih.gov
Interactions with Biological Membranes
As an amphiphilic molecule, Palmitoyl-DL-carnitine chloride has a strong propensity to interact with and modify the properties of biological membranes. rndsystems.com This interaction is a fundamental aspect of its cellular activity and can lead to membrane disruption. rndsystems.comabcam.com
Studies on human erythrocytes have shown that it alters membrane fluidity and can cause significant morphological changes. nih.gov It is incorporated into the plasma membrane, which leads to a reduction in the surface negative charge of both erythrocytes and myocytes. sigmaaldrich.comsigmaaldrich.com During ischemic conditions, this fatty acid metabolite can accumulate in the sarcolemma, deranging the membrane lipid environment. selleckchem.com
At high concentrations, its effect can be a nonspecific disruption of membrane architecture. nih.gov This has been observed in rat heart mitochondria, where high amounts of palmitoylcarnitine induced a decrease in transmembrane potential and a loss of endogenous magnesium. nih.gov
Table 3: Summary of Compound Names
| Compound Name |
|---|
| Palmitoyl-DL-carnitine chloride |
| Calcium |
| Glycogen synthase kinase-3 beta (GSK-3β) |
| Cyclin-dependent kinase 5 (CDK5) |
| Calpain |
| Protein Kinase C (PKC) |
| 12-O-tetradecanoylphorbol-13-acetate (TPA) |
| H-7 |
| Epidermal growth factor (EGF) |
Influence on Membrane Molecular Dynamics and Structure
Palmitoyl-DL-carnitine chloride is an amphipathic molecule, meaning it possesses both a hydrophilic (water-attracting) and a lipophilic (fat-attracting) component. This dual nature allows it to interact with and insert itself into the lipid bilayers of cellular membranes. This insertion can alter the physical properties of the membrane, including its fluidity and permeability. As a long-chain acylcarnitine, it is a known intermediate in the mitochondrial oxidation of fatty acids. scientificlabs.iescientificlabs.co.uksigmaaldrich.com
Molecular dynamics simulations have been employed to study the behavior of similar molecules within lipid bilayers. These studies reveal that the introduction of such compounds can perturb the packing of membrane lipids. For instance, simulations of dipalmitoylphosphatidylcholine bilayers show that ions like Na+ and Cl− can bind to the membrane surface, altering the surface charge density and electrostatic potential. unc.edu While not directly studying Palmitoyl-DL-carnitine chloride, these models provide insight into how charged, lipid-soluble molecules can influence membrane dynamics. The palmitoyl (B13399708) chains of such molecules can interact with the acyl chains of membrane phospholipids, potentially increasing membrane fluidity or creating localized disruptions. This can reduce the negative surface charge of cells like erythrocytes and myocytes. scientificlabs.iesigmaaldrich.com
Effects on Endothelial and Epithelial Tight Junctions and Cellular Permeability
Palmitoyl-DL-carnitine chloride has been shown to significantly impact the integrity of tight junctions, which are critical protein complexes that regulate the barrier function of endothelial and epithelial cell layers. caymanchem.com Research on cell lines such as the human colonic Caco-2 cells and the rat small intestinal IEC-18 cells demonstrates that exposure to Palmitoyl-DL-carnitine chloride leads to a dose-dependent decrease in transepithelial electrical resistance (TEER), a key indicator of tight junction integrity. nih.gov This decrease in resistance is accompanied by a corresponding increase in the permeability of the cell layer to hydrophilic molecules like mannitol and PEG-4000. nih.gov
Table 1: Effect of Palmitoyl-DL-carnitine Chloride on Epithelial Cell Permeability
| Cell Line | Concentration | Effect on Transepithelial Electrical Resistance (TEER) | Effect on Permeability (Mannitol, PEG-4000) | Effect on ZO-1 Protein |
|---|---|---|---|---|
| Caco-2 | Dose-dependent (0-1 mM) | Decrease | Increase | Altered distribution at ≥0.4 mM |
| IEC-18 | Dose-dependent (0-1 mM) | Decrease | Increase | Altered distribution at ≥0.4 mM |
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
Pathways Leading to Enhanced ROS Production
Palmitoyl-DL-carnitine chloride is known to induce the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. scientificlabs.ie This effect has been particularly noted in cardiomyocytes. The primary pathway for this ROS production involves the mitochondria. nih.gov As an intermediate in fatty acid metabolism, palmitoylcarnitine is transported into the mitochondria for β-oxidation. caymanchem.com Under certain conditions, such as those mimicking ischemia, an accumulation of long-chain acylcarnitines like palmitoylcarnitine can lead to mitochondrial dysfunction. This dysfunction can result in the incomplete oxidation of fatty acids and an increase in electron leakage from the electron transport chain, which in turn leads to the formation of superoxide (B77818) radicals and other ROS. researchgate.net Studies have shown that palmitoylcarnitine stimulates the emission of hydrogen peroxide (H2O2) in both colorectal cancer cells (HT29) and non-transformed colon cells (CCD 841), with a more significant increase observed in the cancer cells. physiology.org
Interplay with Cellular Antioxidant Systems (e.g., Glutathione Depletion)
The increased production of ROS induced by Palmitoyl-DL-carnitine chloride places a burden on the cell's endogenous antioxidant systems. A key player in this system is glutathione (GSH), a critical antioxidant that neutralizes ROS. Research has demonstrated a direct link between palmitoylcarnitine exposure and the depletion of the cellular glutathione pool, particularly in cancer cells. nih.govnih.gov
In studies comparing colorectal adenocarcinoma cells (HT29) to non-transformed colon cells (CCD 841), palmitoylcarnitine treatment led to a significant decrease in the ratio of reduced to oxidized glutathione (GSH/GSSG) and a reduction in total glutathione levels in the cancer cells. nih.gov This was not observed in the non-transformed cells. nih.gov The depletion of glutathione renders the cancer cells more susceptible to the damaging effects of the increased ROS, leading to decreased cell survival. physiology.orgnih.govnih.gov This sensitivity can be amplified by using agents like buthionine sulfoximine, which inhibits glutathione synthesis, further underscoring the crucial role of glutathione in mitigating palmitoylcarnitine-induced oxidative stress. nih.gov
Table 2: Palmitoylcarnitine's Effect on Glutathione Levels and Cell Survival
| Cell Line | Palmitoylcarnitine Effect on H2O2 Emission | Palmitoylcarnitine Effect on Glutathione Levels | Palmitoylcarnitine Effect on Cell Survival |
|---|---|---|---|
| HT29 (Colorectal Cancer) | Increased | Lowered buffering capacity | Decreased |
| HCT 116 (Colorectal Cancer) | Not specified | Not specified | Decreased |
| CCD 841 (Non-transformed Colon) | Increased | Maintained | Insensitive |
| MCF7 (Breast Cancer) | No H2O2 production | Maintained | Not specified |
Modulation of Specific Cellular Processes In Vitro
Enhancement of Erythroid Colony Formation
In the context of hematopoiesis, Palmitoyl-DL-carnitine chloride has been observed to have a stimulatory effect on the formation of red blood cells. scientificlabs.iescientificlabs.co.uksigmaaldrich.com In vitro studies using fetal mouse liver cell cultures have shown that the addition of palmitoyl-L-carnitine significantly increases the formation of erythroid colonies. nih.gov This effect was dose-dependent, with concentrations above 12.5 micromol/L leading to a significant increase in colony formation. nih.gov In contrast, L-carnitine alone, even at concentrations up to 200 micromol/L, did not have the same effect. nih.gov These findings suggest that long-chain acylcarnitines, specifically, may play a role in promoting erythropoiesis, the process of red blood cell production. nih.govnih.gov
Effects on Neuronal Tau Phosphorylation and Mitochondrial Fission in Cultured Cells
Palmitoyl-DL-carnitine chloride has been identified as a significant metabolite that accumulates with age and is implicated in the pathology of neurodegenerative diseases, such as Alzheimer's disease. nih.govplos.orgnih.gov In vitro studies utilizing SH-SY5Y neuronal cells have demonstrated that treatment with palmitoyl-L-carnitine leads to a notable increase in tau phosphorylation at multiple sites. plos.orgresearchgate.net This hyperphosphorylation of the tau protein is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.
The mechanism underlying this increase in tau phosphorylation is linked to mitochondrial dysfunction. nih.govnih.gov Palmitoyl-L-carnitine treatment has been shown to induce mitochondrial fission, a process of mitochondrial fragmentation. plos.orgplos.org This is accompanied by an elevation in intracellular calcium levels. nih.govplos.orgnih.gov The resulting calcium overload is believed to activate specific tau kinases, including Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5)/p25. nih.govplos.org The activation of these kinases directly contributes to the increased phosphorylation of tau. nih.gov Inhibition of GSK-3β, CDK5, and calpain has been found to significantly reduce the levels of tau phosphorylation induced by palmitoyl-L-carnitine. nih.gov
These findings suggest a pathway where elevated levels of palmitoyl-L-carnitine contribute to neurodegenerative pathology by inducing mitochondrial fission, leading to calcium overload, which in turn activates kinases responsible for tau hyperphosphorylation. nih.gov
Table 1: Effects of Palmitoyl-L-carnitine on Neuronal Cells
| Parameter | Observation in SH-SY5Y Cells | Associated Proteins/Kinases | Reference |
|---|---|---|---|
| Tau Phosphorylation | Increased at multiple sites (T181, S262, S396/404) | GSK-3β, CDK5/p25 | plos.org |
| Mitochondrial Morphology | Increased mitochondrial fission | pDRP1 (S616), pMFF (S146) | plos.org |
Influence on Endothelial Cell Function and Relaxation Mechanisms
Palmitoyl-DL-carnitine chloride exerts significant effects on the function of vascular endothelial cells, particularly concerning endothelium-dependent relaxation. nih.gov Research conducted on rabbit thoracic aortas has shown that palmitoyl-L-carnitine inhibits relaxation induced by endothelium-dependent vasodilators like acetylcholine and substance P in a dose-dependent manner. nih.gov However, it does not affect the resting tension of the blood vessels or the relaxation induced by endothelium-independent vasodilators such as glyceryl trinitrate. nih.gov This indicates that the inhibitory action of palmitoyl-L-carnitine is specific to the signaling pathways within the endothelium.
The core mechanism behind this impaired endothelial function is the suppression of intracellular calcium signal transduction in endothelial cells. nih.gov In cultured bovine aortic endothelial cells (BAEC), pretreatment with palmitoyl-L-carnitine was found to inhibit the transient increase in cytosolic calcium levels induced by bradykinin, another endothelium-dependent relaxant. nih.gov Further investigation into the electrophysiological properties of rabbit aortic endothelial cells revealed that palmitoylcarnitine elicits a slowly activating outward potassium current. nih.gov This process is dependent on the influx of external calcium and is mediated by a pertussis toxin (PTX)-sensitive GTP-binding protein. nih.gov By inducing this calcium influx and subsequent hyperpolarization, palmitoylcarnitine appears to disrupt the normal calcium signaling required for endothelium-dependent relaxation. nih.gov
These findings suggest that palmitoyl-L-carnitine may act as a mediator of vascular endothelial dysfunction, a condition observed in pathological states such as myocardial ischemia where this compound is known to accumulate. nih.gov
Table 2: Effects of Palmitoyl-L-carnitine on Endothelial Cells
| Experimental Model | Inducer of Relaxation | Effect of Palmitoyl-L-carnitine | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Rabbit Thoracic Aorta | Acetylcholine, Substance P | Dose-dependent inhibition of relaxation | Suppression of intracellular calcium signaling | nih.gov |
| Cultured Bovine Aortic Endothelial Cells (BAEC) | Bradykinin | Inhibition of Ca2+ transients | Suppression of intracellular calcium signaling | nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Palmitoyl-DL-carnitine chloride |
| Acetylcholine |
| Substance P |
| Glyceryl trinitrate |
| Bradykinin |
| 4-aminopyridine |
| SK&F96365 |
| Staurosporine |
| Pertussis toxin |
| Gemcitabine Elaidate |
Advanced Methodological Approaches for Palmitoyl Dl Carnitine Chloride Research
Synthetic Methodologies for Compound Preparation
The synthesis of Palmitoyl-DL-carnitine chloride and its analogs is fundamental for research into its biochemical roles and for its use as an analytical standard. Methodologies have been developed to produce the racemic mixture, as well as specific isotopic and stereoisomeric forms required for detailed metabolic and analytical studies.
The primary method for synthesizing Palmitoyl-DL-carnitine chloride is through the esterification of DL-carnitine with a derivative of palmitic acid. The most common route involves the reaction of DL-carnitine hydrochloride with palmitoyl (B13399708) chloride. This reaction acylates the hydroxyl group on the carnitine backbone.
The general reaction can be summarized as the acylation of the hydroxyl group of DL-carnitine hydrochloride using palmitoyl chloride. This process results in the formation of the ester linkage, yielding the final product. The synthesis is typically performed in a suitable organic solvent. The final product is a white or off-white powder. chemimpex.com The molecular formula for Palmitoyl-DL-carnitine chloride is C₂₃H₄₆ClNO₄, with a molecular weight of approximately 436.07 g/mol . chemicalbook.com
Table 1: Overview of Synthesis for Palmitoyl-DL-carnitine Chloride
| Reactant 1 | Reactant 2 | Product | Key Transformation |
| DL-Carnitine Hydrochloride | Palmitoyl Chloride | Palmitoyl-DL-carnitine chloride | Esterification of the hydroxyl group of carnitine with the acyl chloride of palmitic acid. |
For advanced research, particularly in metabolic studies and quantitative analysis using mass spectrometry, isotopically labeled and stereoisomerically pure analogs of palmitoylcarnitine (B157527) are essential.
Isotopic Analogs: Isotopically labeled acylcarnitines, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are crucial as internal standards in quantitative mass spectrometry. nih.gov These standards allow for precise quantification of their unlabeled counterparts in complex biological samples like blood, urine, and tissues. nih.govnih.gov For example, ¹³C₁₆-labeled palmitic acid can be used to produce ¹³C-labeled palmitoylcarnitine, which can be distinguished from the endogenous, unlabeled form by its higher mass. nih.gov A common labeling strategy involves using N-trimethyl-d9-carnitine, which provides a stable isotope label on the carnitine moiety. Facile synthetic approaches have been developed to create a range of isotope-labeled acylcarnitines with mass shifts from 3 to 12 Da, enhancing their utility in clinical and research settings. nih.gov
Stereoisomeric Analogs: Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. youtube.com Palmitoylcarnitine has a chiral center at the C3 position of the carnitine backbone, leading to two enantiomers: L-palmitoylcarnitine and D-palmitoylcarnitine. The naturally occurring and biologically active form is the L-isomer, which is transported into the mitochondria for fatty acid oxidation. wikipedia.org
The synthesis of stereoisomerically pure analogs is achieved by starting with the corresponding pure enantiomer of carnitine (L-carnitine or D-carnitine) instead of the racemic DL-carnitine mixture. Studying the individual stereoisomers is important as they can have different biological activities and inhibitory effects on enzymes like carnitine palmitoyltransferase (CPT). nih.gov For instance, research on stereoisomeric carnitine analogs has shown that different isomers can exhibit distinct inhibitory or activatory effects on CPT-I and CPT-II enzymes. nih.gov
Analytical Techniques for Characterization and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the structural elucidation and quantitative analysis of Palmitoyl-DL-carnitine chloride.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique used to confirm the chemical structure of synthesized Palmitoyl-DL-carnitine chloride and to assess its purity. The ¹H NMR spectrum provides detailed information about the different proton environments within the molecule.
The spectrum of Palmitoyl-DL-carnitine chloride shows characteristic signals corresponding to the protons of the palmitoyl chain and the carnitine moiety. researchgate.net Key signals include a triplet at approximately 0.88 ppm for the terminal methyl group (CH₃) of the palmitate chain, a large multiplet around 1.25 ppm for the methylene (B1212753) groups (-(CH₂)₁₂-) of the chain, and distinct signals for the protons on the carnitine backbone. The trimethylammonium group (-(N⁺(CH₃)₃)) typically appears as a sharp singlet around 3.2 ppm. The protons on the carnitine backbone (CH₂, CH) appear at distinct chemical shifts, confirming the ester linkage. researchgate.net
Purity is assessed by comparing the integrals of the signals corresponding to the compound with those of any impurities present. A clean spectrum, where all signals can be assigned to the target molecule and the solvent, indicates high purity. researchgate.netcaymanchem.com Commercial suppliers often provide certificates of analysis confirming that the ¹H NMR spectrum is consistent with the structure. abmole.com
Table 2: Representative ¹H NMR Chemical Shifts for Palmitoyl-DL-carnitine Chloride
| Molecular Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Palmitate: terminal -CH₃ | ~0.88 | Triplet |
| Palmitate: -(CH₂)₁₂- | ~1.25 | Multiplet |
| Palmitate: -CH₂- adjacent to C=O | ~2.35 | Triplet |
| Carnitine: -N⁺(CH₃)₃ | ~3.20 | Singlet |
| Carnitine: -CH₂-N⁺ | ~3.40 | Multiplet |
| Carnitine: -CH-O- | ~5.50 | Multiplet |
| Carnitine: -CH₂-COOH | ~2.50-2.70 | Multiplet |
| Note: Chemical shifts are approximate and can vary based on the solvent (e.g., Methanol-d₄, D₂O) and other experimental conditions. researchgate.net |
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. bipm.org Unlike many other analytical techniques, qNMR can provide direct quantification without the need for an identical reference standard of the analyte. The method relies on comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard (IS) of known concentration. researchgate.netfujifilm.com
For the qNMR analysis of Palmitoyl-DL-carnitine chloride, a precisely weighed amount of a certified internal standard (e.g., dimethyl sulfone, maleic acid, or DSS-d₆) is added to a solution containing a known mass of the palmitoylcarnitine sample. researchgate.netfujifilm.com The ¹H NMR spectrum is then recorded under specific, optimized conditions to ensure accurate integration. bipm.org
The purity or concentration of the analyte is calculated using the following equation:
Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
I = Integral value of the signal
N = Number of protons generating the signal
M = Molar mass
m = mass
P_IS = Purity of the internal standard
This technique is valued for its metrological rigor and is used to establish traceable purity values for chemical standards. bipm.org Studies have demonstrated the successful use of qNMR for the accurate purity evaluation of various acylcarnitines, achieving high precision with low relative standard deviation. researchgate.net
Chromatographic and Mass Spectrometric Methods
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the comprehensive analysis of acylcarnitines, including palmitoyl-DL-carnitine chloride, in various biological matrices. This powerful analytical approach allows for the separation, identification, and quantification of a wide array of metabolites, providing crucial insights into cellular metabolism. In the context of palmitoyl-DL-carnitine research, LC-MS is instrumental for profiling changes in acylcarnitine species, which can be indicative of metabolic shifts in fatty acid and amino acid oxidation.
Methodologies have been developed for the simultaneous and robust detection of numerous acylcarnitine species. One such method involves derivatization with 3-nitrophenylhydrazine, which enhances the signal intensity of acylcarnitines and results in a linear elution from a reversed-phase column based on the carbon chain length. This predictability in elution time aids in the confident identification of different acylcarnitine classes.
LC-MS methods are frequently applied to analyze acylcarnitine profiles in various samples, including plasma, tissues, and cultured cells. For instance, a study investigating serum metabolites in aging mice used mass spectrometry to identify palmitoyl-L-carnitine as a key metabolite with significantly increased levels in older mice. Furthermore, LC-MS has been employed to study acylcarnitine profiles in different mouse tissues and fluids, revealing significant variations in their quantity and composition.
The versatility of LC-MS allows for its application in diverse research areas, from studying inherited metabolic disorders to investigating the metabolic reprogramming in complex diseases like cancer. The ability to profile a broad spectrum of acylcarnitines provides a holistic view of the metabolic state, making LC-MS an indispensable tool in palmitoyl-DL-carnitine chloride research.
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the precise quantification of acylcarnitines like palmitoyl-DL-carnitine. This technique is particularly valuable for accurately measuring low concentrations of long-chain acylcarnitines in complex biological samples.
A key advantage of LC-MS/MS is its ability to perform quantitative analysis without the need for derivatization, streamlining sample preparation. Methods have been developed that require only protein precipitation followed by centrifugation, which is ideal for high-throughput clinical settings. The use of stable isotope-labeled internal standards, such as deuterated analogues of palmitoylcarnitine, is a common practice to ensure accurate quantification by accounting for matrix effects and variations in ionization efficiency.
The precision of MS/MS is demonstrated by its application in various research and clinical scenarios. For example, a reliable LC-ESI-MS/MS method was developed to quantify acylcarnitines in cultured cells, achieving a low limit of detection for palmitoylcarnitine. This method was successfully used to measure changes in palmitoylcarnitine concentrations in PC-12 cells and to determine carnitine palmitoyltransferase (CPT) activity in isolated mitochondria. Similarly, a rapid LC/MS/MS method using a hydrophilic interaction chromatography (HILIC) column was developed to simultaneously quantify acetylcarnitine and palmitoylcarnitine in plasma as biomarkers of β-oxidation.
Furthermore, MS/MS is the standard for newborn screening for fatty acid oxidation disorders, where it is used to identify and measure acylcarnitines in blood spots. The technique's ability to provide accurate and precise quantification is also crucial for confirming diagnoses and for research investigating metabolic disorders.
| Method | Sample Type | Key Features | Application Example | Reference |
|---|---|---|---|---|
| LC-ESI-MS/MS | Cultured Cells, Isolated Mitochondria | Weak acid extraction, hydrophilic interaction chromatography, isotopic dilution. | Quantification of palmitoylcarnitine in PC-12 cells over-expressing CPT1a. | |
| LC/MS/MS with HILIC column | Plasma | Simultaneous quantification of acetylcarnitine and palmitoylcarnitine, use of deuterated analogues. | Assessing changes in fatty acylcarnitine levels in response to PPAR agents in mice. | |
| UHPLC-MS/MS | Plasma, Urine, Tissue | Derivatization with pentafluorophenacyl trifluoromethanesulfonate, separation of isomers. | Quantitative analysis in patient samples for diagnosis of metabolic disorders. | |
| LC-MS/MS without derivatization | Plasma | Simple protein precipitation and centrifugation. | Routine clinical analysis of acylcarnitines for diagnosing fatty acid oxidation disorders. |
Flow Cytometry for Mitochondrial Analysis in Isolated Organelles
While direct search results specifically detailing the use of flow cytometry with palmitoyl-DL-carnitine chloride for mitochondrial analysis in isolated organelles are limited, the principles of this methodology can be inferred from related research. Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of particles, including isolated mitochondria. It allows for the rapid, multi-parametric analysis of individual organelles in a large population.
In the context of mitochondrial research, flow cytometry can be used to assess various parameters of mitochondrial function, such as:
Mitochondrial membrane potential (ΔΨm): Using fluorescent dyes like TMRE (tetramethylrhodamine, ethyl ester), which accumulate in mitochondria in a potential-dependent manner.
Reactive oxygen species (ROS) production: Employing dyes like MitoSOX Red that specifically detect mitochondrial superoxide (B77818).
Mitochondrial mass and size: Using non-potential-dependent dyes like MitoTracker Green FM.
Mitochondrial permeability transition pore (mPTP) opening: Assessed by the loss of fluorescent dyes like calcein (B42510) from the mitochondrial matrix.
Studies have investigated the effects of palmitoyl-L-carnitine on these mitochondrial parameters in permeabilized cells, which allow for the direct study of mitochondrial function within the cellular environment. For example, in saponin-treated rat ventricular myocytes, the effects of palmitoyl-L-carnitine on ΔΨm, mPTP opening, and ROS production were measured using confocal microscopy, a technique that provides similar fluorescent readouts to flow cytometry. These studies demonstrated that lower concentrations of palmitoyl-L-carnitine caused a slight hyperpolarization of the mitochondrial membrane, while higher concentrations led to depolarization, mPTP opening, and increased ROS generation.
Extrapolating from these findings, flow cytometry could be a valuable high-throughput method to study the direct effects of palmitoyl-DL-carnitine chloride on isolated mitochondria. By incubating isolated mitochondria with varying concentrations of palmitoyl-DL-carnitine chloride and specific fluorescent probes, researchers could rapidly quantify its impact on a large population of individual organelles, providing statistical power and revealing population heterogeneity. This approach would be particularly useful for screening the effects of different compounds on mitochondrial function in the presence of this key fatty acid metabolite.
In Vitro Model Systems and Experimental Design
The use of isolated mitochondria is a fundamental in vitro approach to directly investigate the effects of substrates like palmitoyl-DL-carnitine chloride on mitochondrial metabolism and function, independent of cytosolic factors. This model system allows for precise control over the experimental conditions and the direct measurement of key mitochondrial processes.
A primary application of isolated mitochondria in palmitoyl-carnitine research is the study of mitochondrial respiration . By providing isolated mitochondria with palmitoyl-carnitine as a substrate, researchers can measure oxygen consumption rates to assess the capacity of fatty acid oxidation. For example, studies have shown that mitochondrial respiration supported
Design of Experiments (DoE) in Formulation and Stability Studies (e.g., nanoemulsions)
Design of Experiments (DoE) is a powerful statistical tool for optimizing pharmaceutical formulations, enabling a systematic exploration of multiple variables with a minimal number of experiments compared to traditional trial-and-error methods. nih.govnih.gov This approach is particularly valuable for complex systems like nanoemulsions, which are lipid nanocarriers used to encapsulate hydrophobic compounds such as Palmitoyl-L-carnitine (pC). nih.govnih.gov Due to its very low water solubility (1.2e-05 g/L), palmitoyl-L-carnitine serves as an excellent model for hydrophobic therapeutic drugs in such formulation studies. nih.govnih.gov
In a notable application of DoE, researchers utilized a two-level fractional factorial design (FFD) to develop and optimize pC-loaded oil-in-water (O/W) nanoemulsions. nih.govnih.govnih.gov The FFD model is a rapid and reliable tool that allows for the investigation of a maximum number of variables with fewer experimental runs than a full factorial design, without losing significant information on the main effects. nih.govnih.gov This study aimed to achieve optimal physicochemical and colloidal stability properties for a nanoemulsion designed as a drug carrier. nih.gov The nanoemulsions were prepared using the solvent injection technique, and the DoE approach was implemented to analyze the influence of four different variables on the final formulation. nih.govnih.gov
The optimized formulation, designated pC-NEU, demonstrated high efficiency in incorporating palmitoyl-L-carnitine, achieving a high entrapment efficiency and loading capacity. nih.govnih.gov The stability of this formulation was rigorously assessed under various conditions. The physical stability of the pC-NEU formulation was evaluated by monitoring its hydrodynamic diameter, polydispersity index (PDI), and zeta potential over time. nih.govnih.gov When stored in ultrapure water at 4°C, the pC-NEU formulation maintained its initial colloidal properties for 120 days. nih.govnih.gov Furthermore, it remained stable in buffers at pH 5.3 and pH 7.4 for at least 30 days, indicating its robustness in different pH environments. nih.govnih.gov Scalability studies also confirmed that the manufacturing process did not negatively impact the properties and stability profile of the nanoemulsion. nih.govnih.gov
Table 1: Stability of Optimized Palmitoyl-L-carnitine Nanoemulsion (pC-NEU) Under Various Conditions A representative summary of stability findings based on textual descriptions. nih.govnih.govnih.gov
| Storage Condition | Parameter | Time Period | Observation |
|---|---|---|---|
| Ultrapure Water, 4°C | Colloidal Properties | 120 days | No significant change from initial properties. nih.govnih.gov |
| Buffer, pH 7.4 | Colloidal Properties | 30 days | No significant change from initial properties. nih.govnih.gov |
| Buffer, pH 5.3 | Colloidal Properties | 30 days | No significant change from initial properties. nih.govnih.gov |
| PBS, 4°C | Zeta Potential | 2 weeks | Remained stable. nih.gov |
| PBS, Room Temperature | Particle Size & PDI | 2 weeks | Remained stable. nih.gov |
Computational and Biophysical Modeling
Molecular dynamics (MD) simulations provide powerful, atomistic-level insights into the structure and dynamics of lipid bilayers and their interactions with embedded or associated molecules. nih.govnih.govyoutube.com These computational techniques are crucial for understanding how acylcarnitines like palmitoylcarnitine interact with and modify cell membranes. nih.gov Experimental studies using methods like X-ray diffraction have shown that palmitoyl carnitine itself is an amphiphilic molecule that can self-assemble, forming a gel-phase bilayer with interdigitated hydrocarbon chains at low temperatures and transitioning to a hexagonal (H1) phase as temperature increases. nih.gov This inherent ability to integrate into and organize lipid structures underscores the importance of studying its interactions within a biological membrane context.
Coarse-grained (CG) MD simulations have been specifically applied to investigate the enzyme Carnitine Palmitoyltransferase 1A (CPT1A), which is anchored to the outer mitochondrial membrane and is responsible for converting palmitoyl-CoA to palmitoylcarnitine. nih.govconicet.gov.ar These simulations provide mechanistic insights into the regulatory mechanism of CPT1A, whose activity is modulated by the curvature of the mitochondrial membrane. nih.govconicet.gov.ar The simulations revealed that the activation and deactivation of the enzyme are determined by the tilt angle orientation of its transmembrane domains. nih.gov In planar membranes, the transmembrane helices showed a wide variation in tilt angles, whereas curved membrane geometries promoted smaller angles, suggesting a membrane-sensing mechanism that influences enzymatic activity. nih.gov
Further illustrating the power of this technique, all-atom MD simulations have been used to study the behavior of post-translational palmitoyl modifications on the G protein-coupled receptor rhodopsin within a realistic membrane environment. nih.govibm.com These simulations, running into the microsecond timescale, revealed detailed interactions between the palmitoyl chains and the protein itself, as well as with surrounding lipids like 1-stearoyl-2-docosahexaenoyl-phosphatidylcholine (SDPC) and cholesterol. nih.gov The study showed that the palmitoyl chains are more flexible than the acyl chains of neighboring lipids and that they have distinct interaction patterns, suggesting specific functional roles beyond simple membrane anchoring. nih.govibm.com Such detailed computational analysis of palmitoyl chains interacting with both proteins and lipids provides a methodological blueprint for future studies on how palmitoyl-DL-carnitine chloride itself perturbs membrane structure and function.
Enzyme kinetic modeling is fundamental to understanding the regulation of metabolic pathways, such as the transport of long-chain fatty acids into mitochondria for β-oxidation. nih.gov This process is critically controlled by the Carnitine Palmitoyltransferase (CPT) system. wikipedia.orgyoutube.com Computational models of biochemical networks rely on accurate rate laws and kinetic parameters (e.g., K_m, V_max, K_i) that describe enzyme behavior. nih.gov The CPT system consists of CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. wikipedia.org CPT1 catalyzes the conversion of palmitoyl-CoA and L-carnitine to palmitoylcarnitine, a rate-limiting step that is physiologically inhibited by malonyl-CoA. wikipedia.orgresearchgate.net
Detailed kinetic analyses have been performed on CPT isoforms to characterize their function. For instance, the affinity of CPT1 for its substrates has been quantified. In cultured neonatal rat cardiac myocytes, the K_m of CPT-I for L-carnitine was determined to be 0.19 mM. nih.gov Studies on the liver isoform (CPT1A) demonstrated standard Michaelis-Menten saturation kinetics for carnitine, with K_m values ranging from 75.6 µM to 102.9 µM depending on the concentration of the inhibitor, malonyl-CoA. researchgate.net Similarly, the kinetics for the substrate palmitoyl-CoA (P-CoA) have been established, with K_m values for CPT-I being around 75-80 µM in isolated mitochondria and permeabilized muscle fibers. nih.gov
The inhibitory kinetics of malonyl-CoA are also a key area of study. For CPT1A, malonyl-CoA acts as a linear mixed-type inhibitor. researchgate.net The specific kinetics of inhibition can be influenced by the enzyme's membrane environment; CPT I in mitochondrial contact sites exhibits competitive inhibition by malonyl-CoA with respect to palmitoyl-CoA, whereas in the bulk outer membrane, the inhibition is non-competitive. nih.gov This highlights that the lipid environment alters the enzyme's conformation, specifically affecting the long-chain acyl-CoA binding site and, consequently, its regulatory kinetics. nih.gov These experimentally determined parameters are essential for building accurate computational and systems biology models to predict fatty acid oxidation rates under various physiological and pathological conditions. nih.govnih.gov
Table 2: Experimentally Determined Kinetic Parameters for Carnitine Palmitoyltransferase (CPT) Isoforms A compilation of kinetic data from various research findings.
| Enzyme/System | Substrate/Inhibitor | Kinetic Parameter | Value | Source |
|---|---|---|---|---|
| CPT-I (Rat Cardiac Myocytes) | L-carnitine | K_m | 0.19 mM | nih.gov |
| CPT1A (Liver Isoform) | L-carnitine | K_m | 75.6 µM (at 0 µM malonyl-CoA) | researchgate.net |
| CPT1A (Liver Isoform) | L-carnitine | K_m | 102.9 µM (at 50 µM malonyl-CoA) | researchgate.net |
| CPT1C | Palmitoyl-CoA | K_m | 5-fold lower than CPT1A | ub.edu |
| CPT1C | L-carnitine | K_m | 2-fold higher than CPT1A | ub.edu |
| CPT-I (Permeabilized Muscle Fibers) | Palmitoyl-CoA | K_m | 80 µM | nih.gov |
| CPT I (Mitochondrial Contact Sites) | Palmitoyl-CoA | K_m | 2.4-fold lower than in outer membrane | nih.gov |
| CPT-I (Isolated Mitochondria) | Malonyl-CoA | IC_50 | >95% inhibition | nih.gov |
Mechanistic Studies of Palmitoyl Dl Carnitine Chloride in Cell Based Disease Models
Investigations in Neurodegenerative Cell Models
Palmitoyl-DL-carnitine chloride, a long-chain acylcarnitine, has emerged as a significant metabolite in the investigation of age-related neurodegenerative diseases. In vitro studies using neuronal cell models have begun to unravel the molecular pathways through which this compound may contribute to the pathologies observed in conditions such as Alzheimer's disease.
Underlying Mechanisms of Tau Phosphorylation in Neuronal Cells
Recent research has identified Palmitoyl-L-carnitine as a key factor in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. nih.govnih.gov In studies utilizing the human neuroblastoma cell line SH-SY5Y, treatment with Palmitoyl-L-carnitine led to a significant increase in tau phosphorylation at multiple sites, including Threonine 181 (T181), Serine 262 (S262), and Serines 396/404 (PHF-1), without altering the total levels of the tau protein. plos.orgplos.org
The underlying mechanism for this increase in tau phosphorylation appears to be mediated by an overload of intracellular calcium. nih.govplos.org This calcium dysregulation, in turn, activates specific tau kinases. nih.govplos.org Experimental evidence points to the involvement of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), along with its activator p25. plos.orgplos.org Inhibition of these kinases, as well as the calcium-activated protease calpain, was shown to significantly reduce the levels of tau phosphorylation induced by Palmitoyl-L-carnitine. nih.govplos.org This cascade of events suggests a direct link between elevated levels of this acylcarnitine and the pathological modification of tau proteins in neuronal cells.
Table 1: Effect of Palmitoyl-L-carnitine on Tau Phosphorylation in SH-SY5Y Cells
| Treatment | Phosphorylated Tau Site | Observation | Implicated Kinases |
|---|---|---|---|
| Palmitoyl-L-carnitine | T181, S262, S396/S404 (PHF-1) | Significant increase in phosphorylation | GSK-3β, CDK5/p25 |
Contributions to Mitochondrial Dysfunction in Aged Cellular Systems
The age-related increase in serum levels of Palmitoyl-L-carnitine has been linked to significant mitochondrial dysfunction in neuronal cells. nih.govplos.org In vitro experiments have demonstrated that exposure of SH-SY5Y cells to Palmitoyl-L-carnitine induces mitochondrial fission, a process that can lead to mitochondrial dysfunction when excessive. plos.orgplos.org This finding is particularly relevant as mitochondrial dysfunction is a well-established factor in the pathogenesis of neurodegenerative diseases. nih.gov
The mechanism connecting Palmitoyl-L-carnitine to mitochondrial dysfunction is closely intertwined with the previously mentioned calcium overload. nih.govplos.org The compound's interaction with mitochondria contributes to the disruption of calcium homeostasis, leading to its release into the cytosol. plos.orgplos.org This interplay between mitochondrial fission and calcium imbalance exacerbates cellular stress and can ultimately contribute to neuronal dysfunction. plos.org The observation that Palmitoyl-L-carnitine levels are significantly elevated in aged mice suggests that this metabolite may play a crucial role in the age-associated decline in mitochondrial health, thereby contributing to the pathology of neurodegenerative conditions. nih.govplos.org
Roles in Cancer Cell Biology In Vitro
In the realm of oncology, Palmitoyl-DL-carnitine chloride is being investigated for its potential to selectively target and eliminate cancer cells. Its multifaceted roles in cancer cell metabolism, apoptosis induction, and as a component of drug delivery systems are of particular interest.
Impact on Cancer Cell Metabolism and Bioenergetic Reprogramming
Cancer cells often exhibit altered metabolic pathways, a phenomenon known as bioenergetic reprogramming, to sustain their rapid proliferation. researchgate.net While many cancer cells rely on aerobic glycolysis (the Warburg effect), some tumors utilize fatty acid oxidation (FAO) as a primary source of energy. researchgate.netfrontiersin.org Palmitoyl-carnitine plays a central role in this process as it is transported into the mitochondria to deliver palmitate for beta-oxidation and subsequent ATP production. bertin-bioreagent.com
The enzyme Carnitine Palmitoyltransferase 1C (CPT1C), a brain-specific isoform, has been implicated in the metabolic transformation of cancer cells. uzh.ch Upregulation of CPT1C in tumor cells enhances FAO and ATP production, conferring resistance to metabolic stressors like glucose deprivation and hypoxia. uzh.chomicsonline.org Interestingly, some cancer cells exhibit a "futile cycle" of simultaneous fatty acid synthesis and oxidation, which may provide a mechanism for adapting to metabolic stress. researchgate.net The carnitine system, by facilitating the transport of acyl groups, is pivotal in modulating this metabolic flexibility in cancer cells. researchgate.net
Induction of Apoptosis and Modulation of Cell Survival Pathways in Cancer Cell Lines
Palmitoyl-carnitine has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov In colorectal cancer cells such as HT29 and HCT 116, treatment with palmitoylcarnitine (B157527) led to a significant decrease in cell survival. nih.gov The proposed mechanism involves the depletion of glutathione, a key antioxidant, which renders the cancer cells susceptible to oxidative stress from increased hydrogen peroxide (H2O2) emission. nih.govnih.gov This heightened oxidative stress is associated with the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov
Notably, non-transformed colon cells appeared less sensitive to palmitoylcarnitine-induced cell death, suggesting a potential therapeutic window. nih.govnih.gov The sensitivity of colorectal cancer cells to palmitoylcarnitine is linked to their inherently lower mitochondrial oxidative capacity and reduced ability to buffer against oxidative stress through glutathione-redox coupling. nih.gov In other studies, the combination of palmitoylcarnitine and carnitine was found to induce apoptosis in HT-29 cells by increasing the mitochondrial respiration rate and subsequent generation of superoxide (B77818) radicals. nih.gov
Table 2: Effects of Palmitoyl-carnitine on Cancer Cell Lines
| Cell Line | Effect | Proposed Mechanism |
|---|---|---|
| HT29 (Colorectal) | Decreased cell survival, Apoptosis | Glutathione depletion, Increased H2O2, Caspase-3 activation, Increased mitochondrial respiration |
| HCT 116 (Colorectal) | Decreased cell survival | Not specified in detail |
| MIA PaCa-2 (Pancreatic) | Apoptosis (in nanoliposome formulation) | PKC inhibition |
Mechanistic Contribution to Nanoliposome-Based Delivery Systems (e.g., cationic surface charge, PKC inhibition within the formulation context)
Palmitoyl-DL-carnitine chloride has been effectively incorporated into nanoliposome formulations for targeted drug delivery to cancer cells. nih.govnih.gov Its amphiphilic nature, with a lipophilic palmitoyl (B13399708) chain and a charged carnitine headgroup, allows it to be anchored within the lipid bilayer of the liposome. nih.gov The carnitine headgroup provides a cationic (positive) surface charge to the nanoliposomes. nih.govnih.gov This is a key feature for targeting, as cancer cells and the tumor neovasculature often have a net negative surface charge due to the presence of molecules like phosphatidylserine. nih.gov The electrostatic attraction between the cationic liposomes and the negatively charged tumor environment enhances cellular uptake and specific delivery of the encapsulated therapeutic agent. nih.gov
Interplay with Specific Metabolic Dysfunctions In Vitro
Analysis in Carnitine Palmitoyltransferase II (CPT II) Deficiency Cell Models (focus on altered enzymatic activity/metabolite accumulation)
Carnitine Palmitoyltransferase II (CPT II) deficiency is an inherited metabolic disorder that impairs the mitochondrial oxidation of long-chain fatty acids. mdpi.commedlineplus.gov In vitro cell-based models, particularly those using patient-derived skin fibroblasts, are invaluable tools for investigating the molecular and biochemical consequences of this condition. plos.orgplos.org Within these experimental systems, Palmitoyl-DL-carnitine chloride, a stable form of the natural CPT II substrate, is critical for probing the specific enzymatic defects and resulting metabolic disturbances that define the disease. As the direct substrate for the CPT II enzyme, its metabolism is central to understanding the pathology at a cellular level. nih.gov
Altered Enzymatic Activity
Studies utilizing fibroblast cell lines from individuals with CPT II deficiency reveal significant alterations in the enzyme's function beyond a simple reduction in protein levels. mdpi.com While a decrease in residual enzyme activity is a common finding, the nature of the dysfunction is often more complex. plos.orgplos.org
One key finding from in vitro models is the thermal instability associated with certain CPT2 gene variants. mdpi.com In cultured fibroblasts with specific mutations, CPT II enzyme activity is significantly decreased at elevated temperatures (e.g., 41°C) compared to normal physiological temperatures (37°C), a phenomenon that helps explain why symptoms can be triggered by fever. plos.org Furthermore, research indicates that the mutant CPT II enzyme can exhibit abnormal regulation, showing an increased sensitivity to inhibition by metabolites. mdpi.commdpi.com Notably, even low concentrations of DL-palmitoylcarnitine have been shown to progressively inhibit the already compromised enzyme activity in patient-derived cells more profoundly than in control cells. nih.gov This suggests that the enzyme's function is not only diminished but also improperly regulated, especially under conditions of metabolic stress. mdpi.com
Table 1: Summary of Enzymatic Alterations in CPT II Deficiency Cell Models
| Characteristic | Observation in CPT II Deficient Cell Models | Reference |
|---|---|---|
| Residual Activity | CPT II activity is significantly reduced in fibroblasts from patients compared to healthy controls. | plos.org |
| Thermal Stability | Certain mutations lead to a thermolabile enzyme, with a more pronounced loss of activity at higher temperatures. | plos.orgmdpi.com |
| Substrate Inhibition | The mutant enzyme shows abnormal sensitivity to inhibition by its substrate, palmitoylcarnitine. | mdpi.comnih.gov |
| Kinetic Properties | Increased Km value for L-carnitine is observed in some variants, indicating lower substrate affinity. | mdpi.com |
Metabolite Accumulation
The primary biochemical hallmark of CPT II deficiency is the cellular accumulation of long-chain acylcarnitines (LCACs), as the dysfunctional enzyme cannot efficiently convert them into their corresponding acyl-CoA esters for entry into the β-oxidation spiral. medlineplus.govresearchgate.net In vitro, this is demonstrated by exposing CPT II deficient fibroblasts to long-chain fatty acids and observing a subsequent buildup of LCACs, such as palmitoylcarnitine. medlineplus.gov
Table 2: Illustrative Fold-Increase of Long-Chain Acylcarnitines in CPT2-Deficient Tissue This data, derived from a CPT2-deficient mouse model, illustrates the scale of metabolite accumulation that is characteristic of the biochemical defect studied in cell models.
| Acylcarnitine Species | Approximate Fold-Increase vs. Control | Reference |
|---|---|---|
| AC18:1 (Octadecenoyl-L-carnitine) | 6.5-fold | researchgate.net |
| AC18:2 (Linoleoyl-L-carnitine) | 6.2-fold | researchgate.net |
| AC18:0 (Octadecanoyl-L-carnitine) | 5.5-fold | researchgate.net |
| AC16:0 (Palmitoylcarnitine) | 4.2-fold | researchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| Palmitoyl-DL-carnitine chloride |
| Palmitoylcarnitine |
| L-carnitine |
| Acyl-CoA |
| Malonyl-CoA |
| Palmitoyl-CoA |
| Triton X-100 |
| Adenosine triphosphate (ATP) |
| Dodecanoyl-L-carnitine (C12) |
| Hexadecanoyl-L-carnitine (C16) |
| Octadecanoyl-L-carnitine (C18) |
| Octadecenoyl-L-carnitine (C18:1) |
| Linoleoyl-L-carnitine |
| Bezafibrate |
| Triheptanoin |
| Valproic acid |
| Glucose |
Q & A
Q. How is Palmitoyl-DL-carnitine chloride synthesized and characterized for research use?
Palmitoyl-DL-carnitine chloride is synthesized via esterification of DL-carnitine with palmitoyl chloride, followed by purification using column chromatography or recrystallization. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment (>98%) . Solubility in water (25 mg/mL with heat/sonication) and stability at -20°C are critical parameters for experimental reproducibility .
Q. What methods are recommended for solubilizing Palmitoyl-DL-carnitine chloride in experimental settings?
The compound is sparingly soluble in water at room temperature but dissolves fully at 25 mg/mL with gentle heating (50–60°C) or sonication (10–15 minutes at 40 kHz). For mitochondrial assays, prepare stock solutions in ultrapure water, aliquot into small volumes, and store at -20°C to avoid freeze-thaw degradation .
Q. How is Palmitoyl-DL-carnitine chloride used to study mitochondrial fatty acid oxidation?
As a long-chain acylcarnitine, it serves as a substrate for carnitine palmitoyltransferase II (CPT II), enabling palmitate transport into mitochondria for β-oxidation. In respirometry experiments, add 10–20 µM Palmitoyl-DL-carnitine chloride to isolated mitochondria in respiration buffer (containing malate or glutamate) to measure oxygen consumption rates (OCR) via Clark-type electrodes or Seahorse platforms .
Advanced Research Questions
Q. What experimental approaches are used to investigate its role as a protein kinase C (PKC) inhibitor?
PKC inhibition is evaluated through:
- In vitro kinase assays : Measure IC50 values using purified PKC isoforms (e.g., α, β, ζ) and fluorescence-based substrates (e.g., MARCKS peptide) .
- Cellular models : Assess PKC-dependent pathways (e.g., NF-κB activation) in cancer cells treated with 5–50 µM Palmitoyl-DL-carnitine chloride, validated via Western blotting for phosphorylated PKC substrates .
- Structural analysis : Molecular docking studies reveal competitive binding to the PKC catalytic domain, with stereospecificity (DL vs. L-enantiomer) affecting inhibitory potency .
Q. How is Palmitoyl-DL-carnitine chloride utilized in nanotechnology-based drug delivery systems?
It enhances nanoliposome stability and targeting via two mechanisms:
- Cationic surface charge : Incorporation into PEGylated liposomes (e.g., 1,2-Dioleoyl-sn-glycero-3-phosphocholine) improves tumor vasculature targeting through electrostatic interactions .
- PKC inhibition : Synergizes with chemotherapeutics (e.g., Gemcitabine elaidate) to suppress angiogenesis in 3D cancer models. Optimize lipid-to-drug ratios (e.g., 10:1 w/w) using dynamic light scattering (DLS) for particle size (<150 nm) and polydispersity (<0.2) .
Q. How can researchers resolve contradictory data on its effects in different biological models?
Discrepancies (e.g., PKC activation vs. inhibition) may arise from:
- Enantiomeric purity : Verify DL vs. L-carnitine ratios via chiral HPLC, as D-enantiomers inhibit CPT activity (Ki = 2.1 mM) and alter metabolic outcomes .
- Dosage : Low concentrations (1–10 µM) may activate Ca2+-dependent pathways in neurons, while higher doses (>20 µM) inhibit PKC in cancer models .
- Cell-type specificity : Use isoform-specific PKC knockouts or siRNA to isolate signaling mechanisms .
Q. What protocols are recommended for studying its anti-biofilm and quorum-sensing inhibition in Pseudomonas aeruginosa?
- Biofilm assays : Treat cultures with 50–100 µM Palmitoyl-DL-carnitine chloride in LB medium and quantify biofilm biomass via crystal violet staining (OD570 nm) .
- Quorum-sensing inhibition : Monitor LasI/LasR activity using reporter strains (e.g., GFP-tagged) and confirm via RT-qPCR for lasI gene expression. Note that effects are independent of c-di-GMP levels .
Methodological Notes
- Quality Control : Batch-to-batch variability in enantiomeric composition can impact reproducibility. Use suppliers providing ≥98% purity with validated COA (Certificate of Analysis) .
- Data Interpretation : Cross-validate findings with isotopic analogs (e.g., DL-Carnitine-d9 chloride) in LC-MS-based metabolic flux studies .
- Ethical Compliance : Adhere to biosafety protocols when handling nanoliposomes, including cytotoxicity screening (e.g., MTT assays) in non-target cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
